(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is a complex organic molecule with a unique structure that includes a pyrido[1,2-a]pyrimidin core, a chlorophenoxy group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[1,2-a]pyrimidin core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenoxy group: This step involves a nucleophilic substitution reaction where a chlorophenol derivative reacts with the pyrido[1,2-a]pyrimidin core.
Addition of the cyano group: This can be done through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Formation of the final compound: The final step involves the coupling of the intermediate with prop-2-en-1-ylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenoxy group.
Scientific Research Applications
(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide include:
Ethyl acetoacetate: Used as a chemical intermediate in various syntheses.
Acetylacetone: Known for its keto-enol tautomerism and use in organic synthesis.
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H17ClN4O3 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C22H17ClN4O3/c1-3-10-25-20(28)15(13-24)12-16-21(30-18-9-5-4-8-17(18)23)26-19-14(2)7-6-11-27(19)22(16)29/h3-9,11-12H,1,10H2,2H3,(H,25,28)/b15-12+ |
InChI Key |
CZMGVUJIQQXDAP-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC=C)OC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC=C)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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